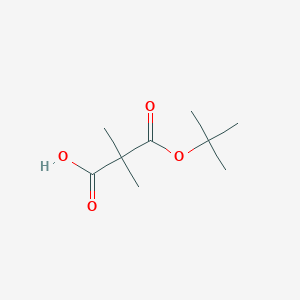

3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid

Vue d'ensemble

Description

3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid, also known as TBOA, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of glutamate transporters, which are responsible for removing glutamate from the synaptic cleft in the brain. TBOA has been used to study the role of glutamate transporters in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.

Mécanisme D'action

Target of Action

It’s known that this compound is used in the synthesis of peptoid-based polyacids , suggesting that it may interact with amino acids or proteins in biochemical processes.

Mode of Action

The compound, also known as tert-butoxycarbonyl-protected amino acid, is used in organic synthesis due to its multiple reactive groups . It’s involved in the formation of acyloxyphosphonium from the protected amino acid anion . This suggests that the compound may interact with its targets by donating or accepting protons, participating in bond formation and breakage.

Biochemical Pathways

The compound is involved in the controlled ring-opening polymerization of N-carboxyanhydrides towards well-defined peptoid-based polyacids . This process is part of a larger biochemical pathway where the compound contributes to the synthesis of polypeptoids, which are structural mimics of polypeptides . These polypeptoids have been increasingly investigated as a new class of biopolymers for different applications .

Result of Action

The compound’s action results in the formation of peptoid-based polyacids . These polyacids are useful building blocks for the construction of peptidomimetic supramolecular assemblies with stimuli-responsive properties . The cloaked carboxyl groups on the poly(N-(3-tert-butoxy-3-oxopropyl) glycine) can be readily unveiled in mild acidic conditions to yield the poly(N-(2-carboxyethyl) glycine), a structural mimic of poly(glutamic acid) .

Action Environment

The action of 3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid is influenced by environmental factors such as pH and temperature . For instance, the unveiling of the cloaked carboxyl groups on the poly(N-(3-tert-butoxy-3-oxopropyl) glycine) occurs in mild acidic conditions . Additionally, the compound’s reactivity may be affected by the presence of other reactants in the environment .

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid in lab experiments is its potency and specificity as a glutamate transporter inhibitor. It has been shown to be highly effective in inhibiting glutamate transporters, and its effects are reversible, allowing for precise control of glutamate levels in the synaptic cleft. However, one limitation of using this compound is its potential toxicity at high concentrations, which can lead to non-specific effects on neuronal function.

Orientations Futures

There are a number of future directions for research on 3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid and its role in neurological disorders. One area of interest is the development of more potent and selective inhibitors of glutamate transporters, which could lead to more effective treatments for epilepsy, stroke, and neurodegenerative diseases. Another area of interest is the study of the long-term effects of this compound on neuronal function and survival, which could help to better understand the mechanisms underlying neurological disorders. Finally, the development of new animal models that accurately mimic human neurological disorders could help to improve the translation of this compound research into clinical applications.

Applications De Recherche Scientifique

3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid has been extensively used in scientific research to study the role of glutamate transporters in various neurological disorders. It has been shown to be effective in reducing epileptic seizures in animal models, suggesting that glutamate transporters may play a key role in the development of epilepsy. This compound has also been used to study the role of glutamate transporters in stroke and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Analyse Biochimique

Biochemical Properties

In biochemical reactions, 3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid plays a significant role. It has been found to interact with various enzymes and proteins. For instance, it has been used in the controlled ring-opening polymerization of N-carboxyanhydrides towards well-defined peptoid-based polyacids . The cloaked carboxyl groups on the poly(N-(3-tert-butoxy-3-oxopropyl) glycine) can be readily unveiled in mild acidic conditions to yield the poly(N-(2-carboxyethyl) glycine), a structural mimic of poly(glutamic acid) .

Cellular Effects

It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with transporters and binding proteins .

Propriétés

IUPAC Name |

2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-8(2,3)13-7(12)9(4,5)6(10)11/h1-5H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQXONLSMRNDAOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

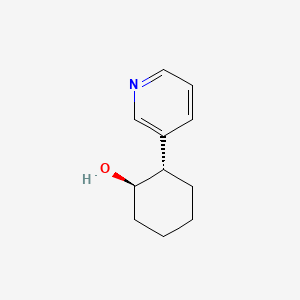

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

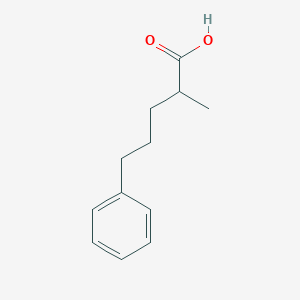

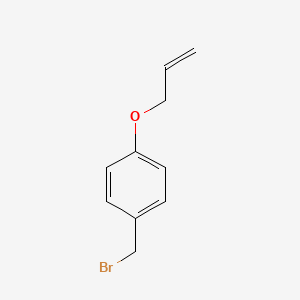

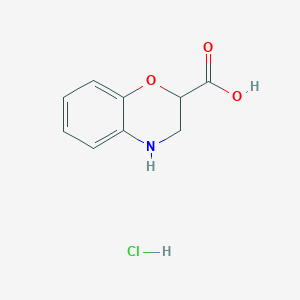

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(3-Methylpiperidin-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B3378563.png)